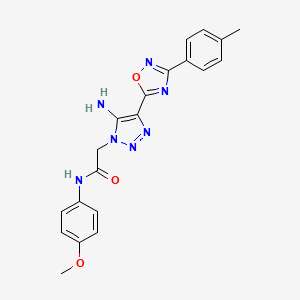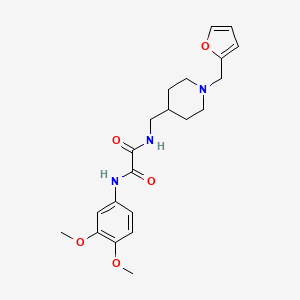
2-(5-amino-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)-N-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(5-amino-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H19N7O3 and its molecular weight is 405.418. The purity is usually 95%.
BenchChem offers high-quality 2-(5-amino-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)-N-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-amino-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)-N-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Compounds with structures related to the query compound have been synthesized through various chemical reactions, including the use of 4-amino-4H-1,2,4-triazole and acetyl chloride in dry benzene, leading to the preparation of N-(4H-1,2,4-Triazol-4-yl)acetamide derivatives. These compounds were further reacted with various aromatic aldehydes to afford substituted phenyl acrylamides, which were characterized by spectroscopic methods such as 1H NMR and IR, ensuring the purity through thin-layer chromatography (Panchal & Patel, 2011).
Potential Applications
Antimicrobial Activities : Certain derivatives containing 1,2,4-triazole and 1,3,4-oxadiazole moieties have shown promising antimicrobial properties. For example, compounds synthesized using a Cu-catalyzed azide-alkyne cycloaddition strategy displayed good to reasonable antibacterial activities against various gram-positive and gram-negative species (Neeraja et al., 2016).
Energetic Materials : Research on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan and its derivatives has unveiled their application as insensitive energetic materials. These compounds were characterized by their thermal stabilities and insensitivity towards impact and friction, suggesting their superiority to traditional explosive materials like TNT (Yu et al., 2017).
Antileishmanial Activity : Derivatives of 4-amino-1,2,4-triazole have been theoretically studied and shown potential antileishmanial activity. Density Functional Theory (DFT) calculations and molecular electrostatic potential maps supported the existence of hydrogen bonds, contributing to their biological activity (Süleymanoğlu et al., 2017).
Synthesis of Bi-heterocyclic Skeletons : The synthesis of compounds with bi-heterocyclic skeletons involving 1,2,3-triazole and 1,2,4-oxadiazole rings has been reported. These compounds have been evaluated for their energetic properties, including detonation performance and thermal stabilities, highlighting their potential in materials science (Cao et al., 2020).
properties
IUPAC Name |
2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-1-yl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O3/c1-12-3-5-13(6-4-12)19-23-20(30-25-19)17-18(21)27(26-24-17)11-16(28)22-14-7-9-15(29-2)10-8-14/h3-10H,11,21H2,1-2H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTZPSKRBSVKFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)CC(=O)NC4=CC=C(C=C4)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(4-methoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-4-ylmethyl)propane-1-sulfonamide](/img/structure/B2806898.png)


![4-({3-[(4-chlorophenyl)thio]pyrazin-2-yl}oxy)-N-(2-methoxyphenyl)benzamide](/img/structure/B2806906.png)
amino}thiophene-2-carboxamide](/img/structure/B2806907.png)
![2-(4-chlorophenoxy)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2806908.png)
![1-(2-chlorophenyl)-5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2806909.png)
![2-(4-fluorophenyl)sulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2806911.png)
![6-amino-3-methyl-1-(p-tolyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2806912.png)
![4-chlorobenzyl {5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2806913.png)

